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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

Cat. No.: B138342

This guide provides a detailed comparison of the chemical reactivity of 2-Amino-N-
methylbenzamide and its structural analog, anthranilamide. The presence of a methyl group
on the amide nitrogen in 2-Amino-N-methylbenzamide introduces significant electronic and
steric differences, leading to distinct reactivity profiles. This document is intended for
researchers, scientists, and professionals in drug development who utilize these compounds as
intermediates in organic synthesis.

Introduction to the Compounds

Anthranilamide, also known as 2-aminobenzamide, is a commercially available compound
widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other fine
chemicals[1][2]. Its structure features a primary aromatic amine and a primary amide group
ortho to each other on a benzene ring.

2-Amino-N-methylbenzamide is a derivative of anthranilamide where one of the amide
protons is replaced by a methyl group. This substitution has a notable impact on the molecule's
electronic properties and steric hindrance around the amide functionality, thereby influencing its
reactivity in various chemical transformations. It is also used as an intermediate in the
synthesis of various organic molecules, including plant safening agents|[3].

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in the table
below. These properties provide a foundational understanding of their behavior in different
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solvent systems and reaction conditions.

. ] 2-Amino-N-
Property Anthranilamide .
methylbenzamide
Molecular Formula C7HsN20[1][4][5] CsH10N20[6][7]
Molecular Weight 136.15 g/mol [4][5][8] 150.18 g/mol [6][7]
Melting Point 111-113 °C[1][4][5] 75 °C[9]
Boiling Point 300 °C[1][8] 346.7 °C at 760 mmHg[9]
Appearance White or yellow solid[1] White Solid[3]
Not explicitly detailed, but
Soluble in hot water and expected to have similar
N alcohol; slightly soluble in solubility with potential for
Solubility o ]
ether and benzene; very slight increase in nonpolar

soluble in ethyl acetate[1][4][5].  solvents due to the methyl

group.

CAS Number 88-68-6[1][8] 4141-08-6[6][7]

Comparative Reactivity

The primary structural difference between 2-Amino-N-methylbenzamide and anthranilamide
is the N-methyl group on the amide. This substitution influences the electronic and steric
environment of both the amide and the ortho-amino group.

Nucleophilicity

The methyl group in 2-Amino-N-methylbenzamide is an electron-donating group. This
inductive effect increases the electron density on the amide nitrogen, making it a stronger
nucleophile compared to the amide nitrogen in anthranilamide. This enhanced nucleophilicity
can lead to differences in the rates and outcomes of reactions involving this site. The
nucleophilicity of the primary aromatic amine is less directly affected, though subtle changes in
the overall electron distribution of the ring can occur.
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Comparative Nucleophilicity
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Caption: Electronic effects on the nucleophilicity of the amide nitrogen.

Acylation

Both molecules can undergo acylation at the primary amino group. However, the difference in
the amide functionality can lead to different outcomes under certain conditions. While the
primary amino group is generally the more reactive site for acylation, the increased
nucleophilicity of the N-methyl amide nitrogen could lead to competitive acylation at that
position under forcing conditions, or if the primary amine is protected. N-acyl anthranilamides
are important intermediates in the synthesis of various heterocyclic compounds[10][11][12].

Alkylation

Alkylation can occur at the primary amino group in both compounds. In anthranilamide,
alkylation can also occur at the amide nitrogen, though this typically requires stronger bases
and alkylating agents. For 2-Amino-N-methylbenzamide, alkylation of the primary amine is
the more probable outcome. The secondary amide is less likely to be further alkylated due to
steric hindrance and the presence of the more reactive primary amine.

Diazotization

The primary aromatic amino group in both compounds readily undergoes diazotization upon
treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low
temperatures[13][14][15]. The resulting diazonium salts are versatile intermediates that can be
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converted into a wide range of functional groups via Sandmeyer-type reactions. The presence
of the N-methyl group in 2-Amino-N-methylbenzamide is not expected to significantly alter the
course of the diazotization reaction itself, but it may have a minor electronic influence on the
stability and subsequent reactivity of the formed diazonium salt.

General Diazotization Workflow
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Caption: Diazotization of aminobenzamides.

Cyclization Reactions

Both 2-Amino-N-methylbenzamide and anthranilamide are valuable precursors for the
synthesis of heterocyclic compounds, particularly quinazolinones and their derivatives. They
can undergo cyclocondensation reactions with aldehydes, ketones, and other carbonyl
compounds[16][17][18][19].

For instance, the reaction of anthranilamide with aldehydes can yield 2,3-dihydroquinazolin-
4(1H)-ones[16][17]. The reaction of 2-Amino-N-methylbenzamide with similar electrophiles
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would lead to N-methylated quinazolinone derivatives. The reaction rates and yields may differ
due to the electronic and steric influences of the N-methyl group. Some studies have shown
that N-acyl anthranilamides can undergo cyclodehydration to form quinazolinones[10][12].

Cyclization to Quinazolinone Derivatives
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Caption: General pathway for quinazolinone synthesis.

Comparative Experimental Data

The following table summarizes representative experimental data for key reactions involving
both compounds, highlighting differences in yields and conditions where available.
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Reaction Reagents Compound Product Yield Reference
Various
2,3-
aldehydes, o ) )
Cycloconden Anthranilamid  dihydroquina
_ Ga-MCM-22 . 85-95% [16][17]
sation e zolin-4(1H)-
catalyst,
ones
ethanol
Anilides
Isocyanates, N-acyl
] (precursors to o )
N-Acylation Rh(ll1) o anthranilamid  Good yields [10][11]
anthranilamid
catalyst es
es)
Isatoic
anhydride,
methylamine 2-Amino-N-
Synthesis hydrochloride  N/A methylbenza 86% [9]
, mide
triethylamine,
ethanol
. 2-
Isatoic ]
) ] aminobenza
Synthesis anhydride, N/A " 60-97% [20]
mide
amine, DMF o
derivatives

Experimental Protocols
Synthesis of 2,3-dihydroquinazolin-4(1H)-one from
Anthranilamide

This protocol is adapted from methodologies employing catalytic cyclocondensation.

o Materials: Anthranilamide, benzaldehyde, ethanol, catalyst (e.g., Ga-MCM-22).

e Procedure:

o To a solution of anthranilamide (1 mmol) in ethanol (10 mL), add benzaldehyde (1 mmol).
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o Add the catalyst (e.g., 20 mg of Ga-MCM-22).

o Reflux the reaction mixture for 3-5 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature.
o Filter the catalyst and wash with ethanol.
o Evaporate the solvent from the filtrate under reduced pressure.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure
2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

General Protocol for Diazotization of an
Aminobenzamide

This is a general procedure for the formation of a diazonium salt for subsequent reactions.

o Materials: Aminobenzamide (anthranilamide or 2-Amino-N-methylbenzamide),
concentrated hydrochloric acid, sodium nitrite, water.

e Procedure:

o Dissolve the aminobenzamide (10 mmol) in a mixture of concentrated hydrochloric acid (5
mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

o In a separate beaker, dissolve sodium nitrite (10.5 mmol) in a minimal amount of cold
water.

o Slowly add the sodium nitrite solution to the aminobenzamide solution dropwise, keeping
the temperature below 5 °C and with constant stirring.

o Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete.

o The resulting solution contains the diazonium salt and can be used immediately for
subsequent coupling or substitution reactions.
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Conclusion

The substitution of a hydrogen atom with a methyl group on the amide nitrogen significantly
differentiates the reactivity of 2-Amino-N-methylbenzamide from anthranilamide. The key
distinctions arise from the electron-donating nature and steric bulk of the methyl group. These
differences manifest in the nucleophilicity of the amide nitrogen and can influence the
outcomes and rates of various reactions, including acylation, alkylation, and cyclization. For
researchers in synthetic chemistry, understanding these nuances is crucial for designing
efficient synthetic routes and predicting reaction outcomes when using these versatile building
blocks. While both compounds are excellent precursors for a range of chemical
transformations, the choice between them will depend on the desired final product and the
specific reaction pathway being employed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Anthranilamide - Wikipedia [en.wikipedia.org]

e 2. Anthranilamide | 88-68-6 [chemicalbook.com]

e 3. 2-AMINO-N-METHYLBENZAMIDE | 4141-08-6 [chemicalbook.com]
e 4. chembk.com [chembk.com]

e 5.88-68-6 CAS MSDS (Anthranilamide) Melting Point Boiling Point Density CAS Chemical
Properties [chemicalbook.com]

e 6. 2-Amino-N-methylbenzamide | CBH10N20O | CID 308072 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7. 2-Amino-N-methylbenzamide [webbook.nist.gov]
e 8. Anthranilamide | C7H8N20O | CID 6942 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 9. Page loading... [guidechem.com]

e 10. Expedient Synthesis of N-Acyl Anthranilamides and (3-Enamine Amides by the Rh(lll)-
Catalyzed Amidation of Aryl and Vinyl C—H Bonds with Isocyanates - PMC

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b138342?utm_src=pdf-body
https://www.benchchem.com/product/b138342?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Anthranilamide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2401845.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6712587.htm
https://www.chembk.com/en/chem/Anthranilamide
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2401845.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2401845.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-methylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-methylbenzamide
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4141086&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/Anthranilamide
https://www.guidechem.com/question/what-is-the-background-and-ove-id124983.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3158987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3158987/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]
e 11. pubs.acs.org [pubs.acs.org]
e 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 13. pharmdguru.com [pharmdguru.com]
e 14. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
» 15. Diazotisation [organic-chemistry.org]

e 16. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22
Zeolite Materials - PMC [pmc.ncbi.nim.nih.gov]

e 17. pubs.acs.org [pubs.acs.org]

o 18. researchgate.net [researchgate.net]
e 19. asianpubs.org [asianpubs.org]

e 20. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [A Comparative Guide to the Reactivity of 2-Amino-N-
methylbenzamide and Anthranilamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138342#comparing-the-reactivity-of-2-amino-n-
methylbenzamide-with-anthranilamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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